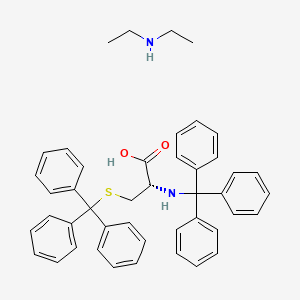![molecular formula C14H25NO2 B12279982 1,7,7-Trimethyl-3-morpholin-4-ylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12279982.png)
1,7,7-Trimethyl-3-morpholin-4-ylbicyclo[2.2.1]heptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-exo-(Morpholino)isoborneol is a chiral compound that features a morpholine ring attached to an isoborneol skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-exo-(Morpholino)isoborneol typically involves the reaction of isoborneol with morpholine under specific conditions. One common method includes the use of a catalyst to facilitate the nucleophilic substitution reaction between isoborneol and morpholine. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux to ensure complete reaction .
Industrial Production Methods
Industrial production of (2S)-3-exo-(Morpholino)isoborneol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2S)-3-exo-(Morpholino)isoborneol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the isoborneol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The morpholine ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophiles can be used to introduce new substituents into the morpholine ring under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce different alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2S)-3-exo-(Morpholino)isoborneol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its chiral nature and functional groups .
Medicine
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials, where its unique properties can impart desired characteristics to the final product .
Mechanism of Action
The mechanism of action of (2S)-3-exo-(Morpholino)isoborneol involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds and other interactions with these targets, influencing their activity. The isoborneol moiety provides a rigid framework that can enhance binding specificity and affinity .
Comparison with Similar Compounds
Similar Compounds
(2S)-3-exo-(Morpholino)borneol: Similar structure but with a different stereochemistry.
(2R)-3-exo-(Morpholino)isoborneol: Enantiomer of the compound with different biological activity.
Morpholino derivatives: Compounds with the morpholine ring but different substituents on the isoborneol skeleton.
Uniqueness
(2S)-3-exo-(Morpholino)isoborneol is unique due to its specific stereochemistry and the presence of both the morpholine ring and isoborneol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1,7,7-trimethyl-3-morpholin-4-ylbicyclo[2.2.1]heptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-13(2)10-4-5-14(13,3)12(16)11(10)15-6-8-17-9-7-15/h10-12,16H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCSYVYDPCTIJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2N3CCOCC3)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol](/img/structure/B12279899.png)
![3-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B12279903.png)


![4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12279921.png)
![Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12279928.png)
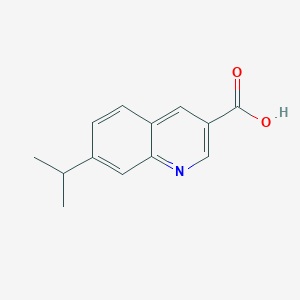
![L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B12279943.png)
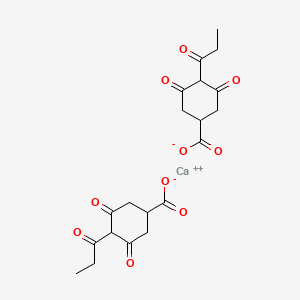
![O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12279966.png)
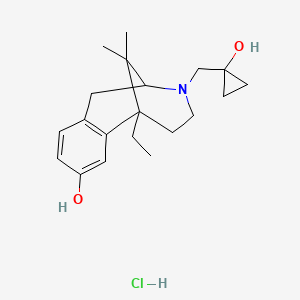
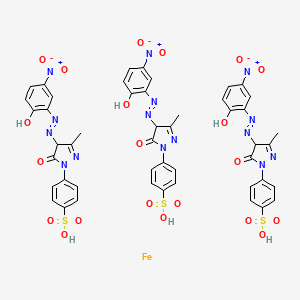
![N-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12279978.png)
